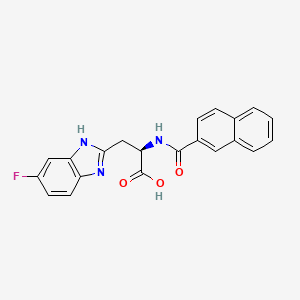

PIN1 inhibitor 5

Description

Properties

IUPAC Name |

(2R)-3-(6-fluoro-1H-benzimidazol-2-yl)-2-(naphthalene-2-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3/c22-15-7-8-16-17(10-15)24-19(23-16)11-18(21(27)28)25-20(26)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,18H,11H2,(H,23,24)(H,25,26)(H,27,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMPZFCFXCJBEY-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)N[C@H](CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of PIN1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptidyl-prolyl cis-trans isomerase PIN1 has emerged as a critical regulator in a multitude of cellular signaling pathways, and its dysregulation is implicated in various pathologies, most notably cancer. Consequently, the development of potent and selective PIN1 inhibitors is an area of intense research. This technical guide focuses on the mechanism of action of PIN1 inhibitors, with a specific interest in a potent, yet sparsely documented, compound referred to as "PIN1 inhibitor 5" (also cited as compound 7 with a K_i_ of 0.08 µM). While detailed public information on this specific inhibitor is limited, this guide will provide a comprehensive overview of the core mechanisms of PIN1 inhibition, drawing from well-characterized inhibitors and established experimental protocols. This document will serve as a valuable resource for researchers in the field, providing both a foundational understanding and practical methodologies for the study of PIN1 inhibitors.

Introduction to PIN1 Function and a Role in Disease

PIN1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro). This cis-trans isomerization acts as a molecular switch, inducing conformational changes in substrate proteins. These conformational changes can profoundly impact protein function by altering their stability, subcellular localization, and interaction with other proteins.

PIN1 is a key modulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. It has been shown to regulate the activity of a host of proteins involved in oncogenesis, such as cyclin D1, β-catenin, and p53. Overexpression of PIN1 is a common feature in many human cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.

The Core Mechanism of PIN1 Inhibition

The primary mechanism of action for a PIN1 inhibitor is the direct interference with its catalytic activity. PIN1 consists of two main domains: an N-terminal WW domain that binds to the pSer/Thr-Pro motif of substrates, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the isomerization. Inhibitors can be designed to target either of these domains, though most potent inhibitors target the active site within the PPIase domain.

The inhibition can be achieved through several modes:

-

Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the active site of the PPIase domain.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

Covalent Inhibition: The inhibitor forms a covalent bond with a reactive residue in the active site, typically Cysteine-113 (Cys113), leading to irreversible inactivation of the enzyme.

While specific details for this compound are not publicly available, its low K_i_ value (0.08 µM) suggests it is a high-affinity ligand for PIN1.

Quantitative Analysis of PIN1 Inhibition

The potency and efficacy of PIN1 inhibitors are determined through various quantitative assays. The data from these assays are crucial for comparing different inhibitors and for guiding structure-activity relationship (SAR) studies in drug development.

| Parameter | Description | Typical Assay | Example Value (for various inhibitors) |

| IC | The concentration of an inhibitor that reduces the enzymatic activity of PIN1 by 50%. | PPIase Isomerase Assay | 1.7 µM - 6.1 µM (for pyrimidine and other small molecule inhibitors) |

| K | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower K | PPIase Isomerase Assay | 0.08 µM (for this compound) |

| K | The dissociation constant, representing the equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is a measure of binding affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Low nanomolar to micromolar range |

| Cellular Potency (EC | The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay (e.g., inhibition of cell proliferation). | Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | Varies widely depending on cell line and inhibitor properties |

Experimental Protocols for Characterizing PIN1 Inhibitors

A thorough characterization of a PIN1 inhibitor requires a combination of biochemical, biophysical, and cell-based assays.

PIN1 Isomerase Activity Assay (Protease-Coupled Assay)

This is the most common method to measure the catalytic activity of PIN1 and the potency of its inhibitors.

-

Principle: A substrate peptide, typically Suc-Ala-Ala-pSer-Pro-Phe-pNA, is used. The trans isomer of the pSer-Pro bond is cleaved by chymotrypsin, releasing a chromogenic product (p-nitroaniline), which can be measured spectrophotometrically at 390 nm. PIN1 accelerates the conversion of the cis to the trans isomer, thus increasing the rate of color development. Inhibitors will slow down this rate.

-

Protocol Outline:

-

Recombinant human PIN1 is incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., 35 mM HEPES).

-

The reaction is initiated by adding the substrate peptide and chymotrypsin.

-

The change in absorbance at 390 nm is monitored over time.

-

The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC

50value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (kon and koff) of an inhibitor to PIN1.

-

Principle: PIN1 is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to PIN1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

-

Protocol Outline:

-

Purified recombinant PIN1 is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

A series of concentrations of the inhibitor are injected over the sensor surface.

-

The association and dissociation phases are monitored in real-time.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the K

d, ka(association rate constant), and kd(dissociation rate constant).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to PIN1 in a cellular environment.

-

Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability.

-

Protocol Outline:

-

Intact cells are treated with the inhibitor or a vehicle control.

-

The cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble PIN1 at each temperature is quantified by Western blotting or other protein detection methods.

-

A shift in the melting curve of PIN1 in the presence of the inhibitor indicates target engagement.

-

Downstream Signaling Pathways and Cellular Effects

Inhibition of PIN1 can have profound effects on various signaling pathways that are crucial for cancer cell proliferation and survival. The specific effects of an inhibitor can be elucidated by examining its impact on downstream biomarkers and cellular phenotypes.

Impact on Cell Cycle Progression

PIN1 is a key regulator of the G1/S and G2/M cell cycle checkpoints. Its inhibition can lead to cell cycle arrest.

-

Mechanism: PIN1 regulates the stability and activity of key cell cycle proteins such as cyclin D1, cyclin E, and the tumor suppressor pRb. Inhibition of PIN1 can lead to the degradation of cyclin D1 and the accumulation of the active, hypophosphorylated form of pRb, resulting in a G1/S phase arrest.

-

Experimental Workflow:

-

Cancer cell lines are treated with the PIN1 inhibitor for various time points.

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.

-

Caption: PIN1 inhibition leads to G1/S cell cycle arrest.

Modulation of Oncogenic Signaling Pathways

PIN1 is known to be a positive regulator of several key oncogenic pathways, including the PI3K/Akt and Wnt/β-catenin pathways.

-

PI3K/Akt Pathway: PIN1 can enhance the activity of Akt, a central kinase in this pro-survival pathway. Inhibition of PIN1 can lead to decreased phosphorylation and activation of Akt and its downstream targets.

-

Wnt/β-catenin Pathway: PIN1 stabilizes β-catenin, a key transcriptional co-activator in the Wnt pathway. PIN1 inhibition can promote the degradation of β-catenin, thereby downregulating the expression of Wnt target genes.

-

Experimental Workflow:

-

Cancer cells are treated with the PIN1 inhibitor.

-

Cell lysates are collected and subjected to Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., p-Akt, Akt, β-catenin, c-Myc).

-

Caption: PIN1 inhibition can downregulate key oncogenic signaling pathways.

Conclusion

PIN1 remains a compelling target for cancer therapy due to its central role in regulating a multitude of oncoproteins and tumor suppressors. While the specific molecular details of "this compound" are not extensively available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel PIN1 inhibitor. A multi-faceted approach, combining enzymatic, biophysical, and cell-based assays, is essential for a comprehensive understanding of the inhibitor's mechanism of action and its therapeutic potential. Future research focused on the discovery and characterization of potent and selective PIN1 inhibitors holds great promise for the development of new and effective cancer treatments.

The Structure-Activity Relationship of Covalent PIN1 Inhibitors: A Technical Guide Focused on the BJP-06-005-3 Series

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of potent and selective covalent inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). The focus of this guide is the rationally designed peptide inhibitor series that led to the identification of the tool compound BJP-06-005-3 . This compound and its analogs represent a significant advancement in the development of chemical probes to interrogate PIN1 biology, particularly in the context of oncology.[1][2]

PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a variety of substrate proteins.[3] This post-translational modification plays a crucial role in regulating the function, stability, and localization of numerous proteins involved in cell cycle progression, signal transduction, and other essential cellular processes.[4][5] Notably, PIN1 is overexpressed in many human cancers and is implicated in the activation of oncogenic pathways and the inactivation of tumor suppressors, making it a compelling target for cancer therapy.[1][2][6]

The development of potent and selective PIN1 inhibitors has been a long-standing challenge. Many early inhibitors suffered from a lack of potency, poor cell permeability, or off-target effects.[7][8] The BJP-06-005-3 series detailed herein overcomes many of these limitations through a structure-guided design approach that leverages a covalent interaction with a conserved cysteine residue (Cys113) in the PIN1 active site.[1][9]

Core Structure-Activity Relationship (SAR) of the BJP-06-005-3 Series

The development of BJP-06-005-3 began with a known high-affinity, but cell-impermeable, substrate mimetic inhibitor. Through iterative optimization of potency, selectivity, and cell permeability, the lead compound was developed. The core strategy involved the introduction of a chloroacetamide warhead to covalently target Cys113.[1]

The following table summarizes the quantitative SAR data for a selection of compounds from this series, highlighting the key modifications and their impact on PIN1 inhibitory activity.

| Compound ID | Key Modifications | Ki (nM) | IC50 (nM, PPIase Assay) | Notes |

| BJP-06-005-3 | Chloroacetamide electrophile | 15 | 48 | Potent, cell-permeable, and selective covalent inhibitor.[1][3][10] |

| BJP-DTB (16) | Desthiobiotin-labeled derivative | High Affinity | - | Used as a probe for target engagement assays.[1] |

| BJP-R | Negative control | - | - | Lacks the electrophile, used to demonstrate on-target effects.[1] |

| D-PEPTIDE | Parent non-covalent inhibitor | - | - | High affinity but cell-impermeable.[1] |

Note: This table is a representative summary. For a complete list of analogs and their activities, please refer to the primary publication by Pinch, B.J. et al., Nature Chemical Biology (2020).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are the key experimental protocols used in the characterization of the BJP-06-005-3 series of PIN1 inhibitors.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of inhibitors to PIN1.

Principle: The assay measures the change in polarization of fluorescently labeled peptide upon binding to PIN1. Unbound peptide tumbles rapidly, resulting in low polarization. When bound to the larger PIN1 protein, the tumbling is slower, leading to higher polarization. Competitive inhibitors will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

-

A fluorescein-labeled peptide (e.g., Bth-D-phos.Thr-Pip-Nal) is used as the probe.

-

Recombinant PIN1 protein is incubated with the fluorescent probe to establish a baseline high polarization signal.

-

Increasing concentrations of the test inhibitor are added to the PIN1-probe mixture.

-

The reaction is allowed to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The Ki is calculated from the dose-response curve of the inhibitor's ability to displace the fluorescent probe.[1]

PPIase Isomerase Inhibition Assay

This chymotrypsin-coupled assay measures the enzymatic activity of PIN1 and its inhibition.

Principle: PIN1 catalyzes the cis-to-trans isomerization of a peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA). The trans isomer is then cleaved by chymotrypsin, releasing a chromophore (p-nitroanilide) that can be detected spectrophotometrically. The rate of color development is proportional to the rate of isomerization by PIN1.

Protocol:

-

Recombinant GST-Pin1 is pre-incubated with varying concentrations of the inhibitor.

-

The reaction is initiated by the addition of the peptide substrate and chymotrypsin.

-

The absorbance at 390 nm is monitored over time.

-

The initial rate of the reaction is calculated for each inhibitor concentration.

-

The IC50 value is determined from the dose-response curve of the inhibitor.[1][4]

Cellular Target Engagement Assay

This assay confirms that the inhibitor binds to PIN1 within a cellular context.

Principle: A desthiobiotin-labeled version of the inhibitor (a probe, e.g., BJP-DTB) is used to pull down PIN1 from cell lysates. Pre-treatment of cells with an unlabeled inhibitor will compete for binding to PIN1, leading to a reduction in the amount of PIN1 pulled down by the probe.

Protocol:

-

Cancer cell lines (e.g., PATU-8988T) are treated with varying concentrations of the test inhibitor for a specified time.[1]

-

Cells are lysed, and the lysates are incubated with the desthiobiotin-labeled probe (BJP-DTB).

-

Streptavidin beads are used to pull down the probe-bound proteins.

-

The pulled-down proteins are separated by SDS-PAGE and immunoblotted for PIN1.

-

The reduction in the PIN1 signal in the presence of the inhibitor indicates cellular target engagement.[1][11]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context and application of these inhibitors, the following diagrams visualize a key PIN1-regulated signaling pathway and the workflow of a critical experiment.

Caption: PIN1 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Cellular Target Engagement.

References

- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graylab.stanford.edu [graylab.stanford.edu]

- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 5. bosterbio.com [bosterbio.com]

- 6. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 8. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteine-113 covalency inspires the development of Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Binding Site and Mechanism of PIN1 Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The human peptidyl-prolyl cis-trans isomerase (PPIase) PIN1 is a critical regulator of numerous cellular signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. Its unique ability to catalyze the isomerization of pSer/Thr-Pro motifs allows it to function as a molecular switch, controlling the conformation and activity of a multitude of proteins involved in cell proliferation, survival, and transformation. This guide provides an in-depth analysis of the binding interactions between PIN1 and its inhibitors, with a specific focus on the well-characterized covalent inhibitor, KPT-6566. We will dissect the inhibitor's binding site, present quantitative interaction data, detail relevant experimental protocols, and visualize the associated molecular pathways.

The PIN1 Active Site: A Druggable Pocket

The PIN1 protein consists of two primary domains: an N-terminal WW domain responsible for substrate recognition and a C-terminal PPIase domain that harbors the catalytic activity. The active site within the PPIase domain is a well-defined pocket that has been the primary focus for inhibitor design. This site features:

-

A Phosphate-Binding Pocket: Comprising a triad of basic residues (Lys63, Arg68, and Arg69), this sub-pocket is crucial for recognizing the phosphorylated serine or threonine of the substrate.

-

A Hydrophobic Prolyl Pocket: This cavity, lined by residues such as Leu122, Met130, and Phe134, accommodates the proline residue of the substrate.[1]

-

Catalytic Residues: The active site contains key residues essential for catalysis. Notably, Cys113, a highly conserved and reactive cysteine, has become a prime target for the development of covalent inhibitors.[2][3]

KPT-6566: A Covalent Inhibitor Targeting the Catalytic Site

While the term "PIN1 inhibitor 5" is noted in some vendor databases, the publicly available scientific literature is sparse.[4] To provide a data-rich and technically deep guide, we will focus on KPT-6566 , a potent and selective covalent PIN1 inhibitor that has been extensively characterized.[5][6][7]

KPT-6566 was identified through a mechanism-based screening and represents a significant advancement in PIN1-targeted therapy.[5] It exhibits a dual mechanism of action: it not only inhibits PIN1's enzymatic activity but also targets the protein for degradation.[5][7][8]

Binding Site and Covalent Interaction

KPT-6566 binds irreversibly to the catalytic site of the PIN1 PPIase domain.[5][6] The key interaction is the formation of a covalent bond with the nucleophilic thiol group of residue Cys113 .[2][9] This covalent modification effectively and permanently inactivates the enzyme. Docking studies and mass spectrometry have confirmed this binding mode.[9] The interaction involves the sulfonyl-acetate moiety of KPT-6566, which leads to a mass increase of 90 Da on the PIN1 protein upon binding.[9] This targeted covalent approach provides high specificity and potency, distinguishing KPT-6566 from many non-covalent, reversible inhibitors.[5][7]

Quantitative Binding and Inhibition Data

The potency of KPT-6566 has been quantified through various biochemical assays. The data highlights its effectiveness in inhibiting PIN1's isomerase activity at nanomolar concentrations.

| Inhibitor | Target Domain | Assay Type | IC50 | Ki | Reference |

| KPT-6566 | PIN1 PPIase | PPIase Isomerase Assay | 640 nM | 625.2 nM | [6][7] |

| KPT-6566 | PIN1 (Colony Formation) | Cell-Based Assay | 1.2 µM (MDA-MB-231 cells) | N/A | [7] |

Key Experimental Protocols

The characterization of PIN1 inhibitors like KPT-6566 relies on a suite of robust biochemical and biophysical assays.

PPIase Isomerase Inhibition Assay (Chymotrypsin-Coupled)

This spectrophotometric assay is the gold standard for measuring PIN1 catalytic activity. It measures the conversion of a synthetic peptide substrate from its cis to trans conformation, a process catalyzed by PIN1.

Principle: The assay uses a peptide substrate, such as Suc-Ala-pSer-Pro-Phe-pNA, which is recognized by PIN1. The protease chymotrypsin can only cleave the peptide when the pSer-Pro bond is in the trans conformation, releasing a chromogenic p-nitroanilide (pNA) group. The rate of color change (measured at 390 nm) is therefore proportional to the rate of PIN1-catalyzed isomerization.

Detailed Protocol:

-

Pre-incubation: Purified recombinant GST-PIN1 protein is pre-incubated with various concentrations of the test inhibitor (e.g., KPT-6566) for a set period (e.g., 30 minutes to 12 hours) at 4°C in an appropriate buffer (e.g., 35 mM HEPES, pH 7.8, 0.2 mM DTT).[3][10]

-

Reaction Initiation: The reaction is initiated in a 96-well plate by adding the PIN1-inhibitor mixture to a solution containing the peptide substrate and chymotrypsin (final concentration ~6 mg/mL).[3][10]

-

Data Acquisition: The absorbance at 390 nm is monitored kinetically using a spectrophotometer.

-

Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.

X-ray Crystallography for Structure Determination

Determining the co-crystal structure of PIN1 bound to an inhibitor provides atomic-level detail of the binding site interactions.

Principle: High-resolution 3D structures are generated by analyzing the diffraction pattern of X-rays passed through a single, ordered protein crystal.

Detailed Protocol:

-

Protein Expression and Purification: Human PIN1 is overexpressed in E. coli and purified to homogeneity (>95%) using affinity and size-exclusion chromatography.[11]

-

Crystallization (Hanging Drop Vapor Diffusion):

-

A drop is prepared on a siliconized cover slide by mixing the purified PIN1 protein (typically 5-10 mg/mL) with the inhibitor at a molar excess.[12]

-

This protein-inhibitor drop is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).[12][13]

-

The cover slide is inverted and sealed over the reservoir well. Water vapor slowly diffuses from the drop to the reservoir, concentrating the protein and inducing crystallization.[12]

-

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. A molecular model of the PIN1-inhibitor complex is built into the map and refined to yield the final high-resolution structure.[14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the thermodynamics of binding, providing a complete energetic profile of the protein-ligand interaction.

Principle: ITC measures the heat released or absorbed during the titration of a ligand into a solution containing the protein.[15][16] The resulting data can be used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[17]

Detailed Protocol:

-

Sample Preparation: Purified PIN1 is dialyzed extensively against the reaction buffer. The inhibitor is dissolved in the final dialysis buffer to minimize heat of dilution effects.

-

Instrument Setup: The sample cell is filled with the PIN1 solution, and the titration syringe is loaded with the inhibitor solution.[15] The system is allowed to equilibrate to the desired temperature.

-

Titration: A series of small, precise injections of the inhibitor are made into the sample cell. The heat change after each injection is measured relative to a reference cell.[17]

-

Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (KD, ΔH, n).[15]

Visualizing Workflows and Pathways

Workflow for Covalent Inhibitor Characterization

The logical flow from initial screening to detailed characterization of a covalent PIN1 inhibitor like KPT-6566 can be visualized as follows.

Caption: Workflow for discovery and validation of a covalent PIN1 inhibitor.

PIN1's Role in Oncogenic Signaling and Inhibition by KPT-6566

PIN1 acts as a crucial amplifier for multiple oncogenic signaling pathways.[18][19] Its inhibition by KPT-6566 leads to the destabilization of key oncoproteins and the reactivation of tumor suppressors.

Caption: Inhibition of the PIN1 cycle by KPT-6566 disrupts oncogenic signaling.

References

- 1. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 16. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]

- 19. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

Validating PIN1 as a Therapeutic Target in Oncology: A Technical Guide to PIN1 Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) in cancer cells, with a focus on a hypothetical selective inhibitor, "PIN1 Inhibitor 5." This document outlines the critical role of PIN1 in oncogenesis, presents quantitative data on the effects of its inhibition, details key experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction: PIN1 as a Master Regulator in Cancer

PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in various proteins.[1][2] This post-translational modification plays a pivotal role in regulating the function, stability, and subcellular localization of a multitude of proteins involved in cell cycle progression, apoptosis, and signal transduction.[2] In numerous human cancers, PIN1 is overexpressed and its activity is heightened, contributing to at least 10 of the hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and resistance to cell death.[1][3] By modulating the activity of a wide array of oncoproteins and tumor suppressors, PIN1 acts as a central hub in oncogenic signaling.[1][4][5] Consequently, the inhibition of PIN1 presents a promising therapeutic strategy to simultaneously disrupt multiple cancer-driving pathways.[6][7]

Quantitative Analysis of this compound Efficacy

The successful validation of a therapeutic target relies on robust quantitative data demonstrating the inhibitor's potency and effect on cancer cell viability. The following tables summarize key in vitro parameters for our hypothetical "this compound" based on published data for various selective PIN1 inhibitors.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| Enzymatic Inhibition (IC50) | Recombinant Human PIN1 | 15 nM | [8] |

| VS1 | 6.4 µM | [9][10] | |

| VS2 | 29.3 µM | [9][10] | |

| ATRA | 33.2 µM | [9][10] | |

| Cell Viability (GI50) | Pancreatic (BxPC3) | 0.5 µM | [8] |

| Ovarian Cancer Cells | (VS2 showed promising antitumoral activity) | [9][10] | |

| Cervical (HeLa) | (TME-001 inhibited cell proliferation) | [2] | |

| PIN1 Degradation (DC50) | Pancreatic (BxPC3) | < 500 nM | [8] |

Table 2: Effect of this compound on Downstream Targets

| Target Protein | Effect | Cell Line | Fold Change | Reference |

| Cyclin D1 | Downregulation | Breast (MDA-MB-231) | 2.5-fold decrease | [11] |

| c-Myc | Downregulation | Breast (MDA-MB-231) | 3.0-fold decrease | [11] |

| β-catenin | Downregulation | Ovarian Cancer Cells | Not specified | [12] |

| pSer473-Akt | Downregulation | Ovarian Cancer Cells | Not specified | [12] |

| BRCA1 | Destabilization | Breast Cancer Cells | Not specified | [13] |

Core Experimental Protocols for Target Validation

Detailed and reproducible experimental protocols are fundamental to the validation of a new therapeutic agent. The following sections provide methodologies for key assays used to characterize the cellular effects of this compound.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BxPC3, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Objective: To assess the effect of this compound on the protein levels of PIN1 and its downstream targets.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PIN1, anti-Cyclin D1, anti-c-Myc, anti-β-catenin, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for the desired time period.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like Actin.

Objective: To investigate the interaction between PIN1 and its substrate proteins and how this compound affects this interaction.

Materials:

-

Cancer cell lines

-

This compound

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-PIN1)

-

Protein A/G magnetic beads

-

Primary antibodies for western blotting (e.g., anti-β-catenin)

Procedure:

-

Treat cells with this compound or vehicle.

-

Lyse the cells in Co-IP lysis buffer and pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads multiple times with Co-IP lysis buffer.

-

Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western Blotting using an antibody against the interacting protein.

Visualizing PIN1's Role and Inhibition

Graphical representations of signaling pathways and experimental workflows are invaluable for understanding complex biological processes.

Caption: PIN1 Signaling Pathway and Point of Intervention.

Caption: Experimental Workflow for PIN1 Target Validation.

Caption: Mechanism of PIN1-Catalyzed Isomerization.

Conclusion

The validation of PIN1 as a therapeutic target in cancer is supported by a strong biological rationale and compelling preclinical data. The multifaceted role of PIN1 in promoting oncogenic pathways makes it an attractive target for the development of novel cancer therapies.[3][7] A selective agent like "this compound" has the potential to overcome resistance mechanisms associated with therapies targeting single pathways. The experimental framework provided in this guide offers a comprehensive approach to rigorously validate the therapeutic potential of novel PIN1 inhibitors in a preclinical setting. Further investigation in relevant in vivo models is a critical next step in advancing these promising agents toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]

- 4. arts.units.it [arts.units.it]

- 5. ovid.com [ovid.com]

- 6. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Development of selective Pin1 inhibitors to target a common oncogenic mechanism - Gerburg Wulf [grantome.com]

- 8. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects [ricerca.unityfvg.it]

- 13. Collection - Data from Inactivation of the Prolyl Isomerase Pin1 Sensitizes BRCA1-Proficient Breast Cancer to PARP Inhibition - Cancer Research - Figshare [aacr.figshare.com]

Role of PIN1 in tumorigenesis

An In-depth Technical Guide on the Role of PIN1 in Tumorigenesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This post-translational modification induces conformational changes in substrate proteins, profoundly altering their stability, localization, and function.[1][2][3] PIN1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with tumor aggressiveness and poor patient prognosis.[4][5] By acting on a multitude of substrates, PIN1 functions as a critical molecular switch that amplifies oncogenic signals. It plays a central role in tumorigenesis by activating key oncogenes (e.g., c-Myc, Cyclin D1, β-catenin) and inactivating crucial tumor suppressors (e.g., p53, FBXW7).[6][7] This guide provides a comprehensive overview of the molecular mechanisms through which PIN1 drives cancer development, details its involvement in major signaling pathways, presents quantitative data on its dysregulation, and outlines key experimental protocols for its study, establishing PIN1 as a pivotal target for novel anti-cancer therapies.

The Molecular Mechanism of PIN1

PIN1 is a member of the parvulin subfamily of peptidyl-prolyl isomerases (PPIases).[8] It consists of two main domains: an N-terminal WW domain and a C-terminal PPIase domain.[8]

-

WW Domain: This domain specifically recognizes and binds to pSer/Thr-Pro motifs on substrate proteins. This binding event is the crucial first step for PIN1's catalytic activity.[8]

-

PPIase Domain: The catalytic domain is responsible for the subsequent cis-trans isomerization of the peptide bond between the phosphorylated residue and the proline.[8]

The phosphorylation of proteins on Ser/Thr-Pro motifs, often carried out by proline-directed kinases like CDKs and MAPKs, acts as a molecular signal.[9] PIN1 then "reads" this signal and translates it into a structural change, thereby regulating the protein's function in a post-phosphorylation manner. This isomerization can have several consequences for the substrate protein:

-

Altered Protein Stability: PIN1 can either protect proteins from ubiquitination and proteasomal degradation or promote their degradation.[10] For example, it stabilizes the oncoprotein c-Myc while promoting the degradation of the tumor suppressor PML.[6][10]

-

Changes in Subcellular Localization: PIN1 can influence the nuclear or cytoplasmic localization of its targets, such as β-catenin and Cyclin D1.[3][10]

-

Modulation of Enzymatic Activity: By changing a protein's conformation, PIN1 can directly impact its catalytic activity.

-

Modified Protein-Protein Interactions: Isomerization can affect the ability of a substrate to interact with other proteins. For instance, PIN1 inhibits the interaction between β-catenin and its negative regulator, APC.[2][10]

Role of PIN1 in Key Oncogenic Signaling Pathways

PIN1 is a central node in multiple cancer-driving signaling pathways, where its overexpression leads to sustained pathway activation.[7][11]

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental in development and is frequently dysregulated in cancer. PIN1 is a key positive regulator of this pathway. It binds to phosphorylated β-catenin, inhibiting its interaction with the Adenomatous Polyposis Coli (APC) protein, a key component of the destruction complex.[2][10] This prevents β-catenin's ubiquitination and degradation, leading to its accumulation in the nucleus.[2] Nuclear β-catenin then acts as a transcriptional co-activator for genes that drive proliferation and tumorigenesis, such as CCND1 (Cyclin D1) and MYC.[12] Studies have shown a significant positive correlation between the expression of PIN1 and β-catenin in colorectal and prostate cancers.[13][14]

Caption: PIN1 stabilizes β-catenin, promoting its nuclear translocation and target gene transcription.

Notch Signaling

The Notch signaling pathway regulates cell fate decisions, and its aberrant activation is implicated in many cancers, particularly breast cancer. PIN1 and Notch1 are engaged in a positive feedback loop that drives malignancy.[15][16] Notch1 signaling directly induces the transcription of the PIN1 gene.[15][17] Subsequently, the translated PIN1 protein binds to the intracellular domain of Notch1 (NICD). This interaction potentiates the γ-secretase-mediated cleavage of Notch1, a critical step for its activation.[15][17] The released NICD then translocates to the nucleus to activate target genes. Furthermore, PIN1 enhances NICD stability by preventing its degradation mediated by the E3 ubiquitin ligase FBXW7.[18][19] This circuitry creates a robust feed-forward mechanism that amplifies Notch signaling and promotes tumorigenesis.[15]

Caption: PIN1 and Notch1 create a positive feedback loop that amplifies oncogenic signaling.

NF-κB Signaling

Chronic inflammation is a hallmark of cancer, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process. The NF-κB pathway is constitutively active in many tumors, including glioblastoma and pancreatic cancer.[20][21] PIN1 is a critical positive regulator of NF-κB signaling. Upon cytokine stimulation, PIN1 binds directly to the phosphorylated p65/RelA subunit at its pThr254-Pro motif.[22] This isomerization-induced conformational change inhibits the binding of p65 to its inhibitor, IκBα, resulting in increased nuclear accumulation and stability of p65.[22] PIN1 also protects p65 from ubiquitin-mediated degradation facilitated by SOCS-1.[4][22] The net effect is enhanced transcriptional activity of NF-κB, leading to the expression of genes involved in proliferation, survival, and inflammation, such as IL-8.[20]

Caption: PIN1 enhances NF-κB activity by stabilizing p65 and promoting its nuclear accumulation.

Quantitative Analysis of PIN1 Dysregulation

PIN1 is expressed at low levels in most normal, terminally differentiated tissues. However, its expression is significantly upregulated in a majority of human cancers, making it a valuable biomarker and therapeutic target.[5]

Table 1: PIN1 Overexpression in Various Human Cancers

| Cancer Type | Frequency of PIN1 Overexpression | Correlation with Prognosis | Reference(s) |

| Prostate Cancer | ~77% of cases show high expression | High levels correlate with poor prognosis | [14] |

| Breast Cancer | Overexpressed in ~50% of cases | Correlates with poor survival | [4][12] |

| Lung Cancer | Significantly overexpressed vs. normal tissue | Associated with poor outcomes | [5] |

| Colorectal Cancer | ~19% of cases show overexpression | Correlates with β-catenin expression | [13] |

| Pancreatic Cancer | Highly expressed in PDAC tissues | Correlates with worst outcomes | [18][23] |

| Glioblastoma | Enhanced levels in primary tissues | Associated with increased migration | [20] |

| Ovarian & Cervical | Overexpressed in >10% of cases | - | [5] |

Table 2: Potency of Selected PIN1 Inhibitors

A variety of small molecules have been identified that inhibit the catalytic activity of PIN1. These compounds serve as crucial tools for research and as starting points for drug development.

| Inhibitor | Type | Potency (IC₅₀ or Kᵢ) | Reference(s) |

| Juglone | Irreversible, Covalent | - | [24] |

| All-trans retinoic acid (ATRA) | Reversible, Non-covalent | IC₅₀ ≈ 33.2 µM | [25][26] |

| KPT-6566 | Reversible, Non-covalent | - | [6] |

| BJP-06–005-3 | Covalent | Kᵢ ≈ 48 nM | [27] |

| TME-001 | Reversible, Non-covalent | IC₅₀ ≈ 6.1 µM | [8] |

| VS1 | Reversible, Non-covalent | IC₅₀ ≈ 6.4 µM | [25] |

PIN1 as a Therapeutic Target

The widespread overexpression of PIN1 in cancers, coupled with its minimal expression in normal tissues and the viability of PIN1-knockout mice, makes it an attractive target for cancer therapy.[4][28] Inhibiting PIN1 offers a unique therapeutic strategy because it can simultaneously disrupt multiple oncogenic pathways that are crucial for tumor growth and survival.[6] Genetic knockdown or pharmacological inhibition of PIN1 has been shown to:

-

Suppress tumor growth in gastric and pancreatic cancer models.[18][29]

-

Reduce cancer cell proliferation and migration.[14]

-

Induce apoptosis in tumor cells.[28]

The development of potent and specific PIN1 inhibitors is an active area of research. While early inhibitors like juglone lacked specificity, newer compounds show greater promise.[27] Combination therapies, for instance pairing a PIN1 inhibitor with a PARP inhibitor, may offer synergistic effects in treating specific cancer types.[28]

Caption: A generalized workflow for the development of a novel PIN1 inhibitor.

Experimental Methodologies

Protocol: PIN1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This chymotrypsin-coupled assay is a standard method for measuring the isomerase activity of PIN1 and for screening potential inhibitors.

Principle: The assay uses a synthetic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) that exists in both cis and trans conformations. Chymotrypsin can only cleave the peptide when the Pro-Phe bond is in the trans conformation, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically at 390 nm. PIN1 accelerates the conversion of the cis isomer to the trans isomer, thus increasing the rate of pNA release.

Materials:

-

Purified recombinant GST-PIN1 protein

-

Assay Buffer (e.g., 35 mM HEPES, pH 7.8)

-

Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA) dissolved in trifluoroethanol (TFE) and LiCl.

-

α-Chymotrypsin

-

Test inhibitor compound or vehicle control (DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For each well, add Assay Buffer.

-

Add the purified PIN1 protein to the appropriate wells. For inhibitor testing, pre-incubate varying concentrations of the inhibitor with the PIN1 protein for 30 minutes at 4°C.[31]

-

To initiate the reaction, add α-chymotrypsin followed immediately by the peptide substrate.

-

Immediately place the plate in a spectrophotometer and monitor the change in absorbance at 390 nm over time (e.g., every 15 seconds for 5-10 minutes) at 25°C.

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

-

Calculate the inhibitory activity by comparing the rates of reaction in the presence and absence of the inhibitor. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: Measuring PIN1 Expression by Immunoblotting

This protocol describes the detection and semi-quantification of PIN1 protein levels in cell or tissue lysates.

Materials:

-

Cell or tissue samples

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x) with β-mercaptoethanol

-

SDS-PAGE gels (e.g., 12-15%)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-PIN1 (rabbit or mouse monoclonal)

-

Primary antibody: anti-Actin or anti-GAPDH (loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Lysate Preparation: Lyse cells or ground tissues in ice-cold RIPA buffer.[32] Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PIN1 antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate to the membrane and capture the signal using an imaging system. PIN1 often appears as a doublet around 18 kDa.[32]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to semi-quantify PIN1 levels relative to the loading control.[32]

Protocol: PIN1 Knockdown using siRNA to Study Functional Effects

This method is used to transiently reduce PIN1 expression to investigate its role in cellular processes like proliferation and migration.[14]

Materials:

-

Cancer cell line of interest (e.g., LNCaP prostate cancer cells)

-

Complete growth medium

-

siRNA targeting PIN1 (at least two different sequences recommended)

-

Non-targeting control (scramble) siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM or similar serum-free medium

-

Reagents for downstream assays (e.g., cell proliferation assay like MTS/WST-1, migration assay like Transwell)

Procedure:

-

Cell Seeding: One day before transfection, seed cells in 6-well plates or other appropriate vessels so they reach 30-50% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute the PIN1 siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.

-

-

Transfection: Add the siRNA-lipid complexes drop-wise to the cells in complete growth medium.

-

Incubation: Incubate the cells for 48-72 hours to allow for PIN1 mRNA and protein knockdown.

-

Verification of Knockdown: Harvest a subset of cells 48-72 hours post-transfection to verify PIN1 knockdown efficiency by immunoblotting or qRT-PCR.

-

Functional Assays: Use the remaining cells for downstream functional assays:

-

Proliferation Assay: Re-seed an equal number of transfected cells into 96-well plates. Measure cell viability/proliferation at different time points (e.g., 24, 48, 72 hours) using an appropriate colorimetric or fluorometric assay.

-

Migration Assay: Seed transfected cells into the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays). Add a chemoattractant (e.g., FBS) to the lower chamber. After a suitable incubation period (e.g., 24 hours), fix and stain the cells that have migrated to the underside of the insert and count them under a microscope.

-

Conclusion

PIN1 stands out as a master regulator of oncogenic signaling. Its unique ability to translate phosphorylation events into functional consequences for a vast array of proteins places it at the crossroads of numerous pathways essential for tumor initiation and progression. The prevalent overexpression of PIN1 in human cancers and its correlation with poor clinical outcomes underscore its significance as a high-value therapeutic target. Future research will focus on developing highly potent and selective PIN1 inhibitors for clinical use and exploring synergistic combination therapies to overcome drug resistance and improve patient outcomes.

References

- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arts.units.it [arts.units.it]

- 10. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Pin1 overexpression in colorectal cancer and its correlation with aberrant β-catenin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. urotoday.com [urotoday.com]

- 15. research.unipd.it [research.unipd.it]

- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 19. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]

- 20. The Prolyl Isomerase Pin1 Regulates the NF-κB Signaling Pathway and Interleukin-8 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pin1 promotes pancreatic cancer progression and metastasis by activation of NF‐κB‐IL‐18 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Targeting PIN1 exerts potent antitumor activity in pancreatic ductal carcinoma via inhibiting tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The molecular mechanisms of peptidyl-prolyl cis/trans isomerase Pin1 and its relevance to kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 32. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PIN1 Overexpression in Human Cancers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This post-translational modification acts as a molecular switch, altering the conformation, function, stability, and localization of a multitude of substrate proteins. PIN1 is frequently overexpressed in a wide array of human cancers, and its elevated levels often correlate with tumor aggressiveness and poor patient prognosis.[1][2][3] By modulating the activity of numerous oncogenes and tumor suppressors, PIN1 plays a pivotal role in driving nearly all hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and metastasis. This positions PIN1 as a critical node in oncogenic signaling and an attractive target for novel cancer therapeutics.

This technical guide provides a comprehensive overview of the role of PIN1 in human cancers, focusing on its molecular mechanisms, quantitative expression data, involvement in key signaling pathways, and the experimental methodologies used for its study.

The PIN1 Isomerase: Structure and Mechanism

PIN1 is an 18 kDa protein consisting of two principal domains connected by a flexible linker:

-

N-terminal WW domain: This domain specifically recognizes and binds to pSer/Thr-Pro motifs on substrate proteins.[4][5]

-

C-terminal PPIase domain: This catalytic domain is responsible for isomerizing the peptide bond preceding the proline residue, switching it between cis and trans conformations.[4][6]

This isomerization induces significant conformational changes in the substrate protein, which can profoundly impact its biological activity.[1][7] For example, it can expose or conceal sites for other post-translational modifications, alter protein-protein interactions, affect subcellular localization, or mark the protein for degradation.[2][6]

Caption: Basic domain structure of the PIN1 protein.

Caption: General mechanism of PIN1-mediated prolyl isomerization.

Quantitative Overview of PIN1 Overexpression

PIN1 is maintained at low levels in most normal, differentiated tissues.[8][9] However, its expression is significantly upregulated in a vast number of human malignancies. This overexpression is a prevalent event in cancer and is often linked to higher tumor grade and a worse prognosis.[8][9][10] A large-scale study examining 2041 human tumor samples found that 38 out of 60 different tumor types exhibited PIN1 overexpression in more than 10% of cases compared to corresponding normal tissues.[8][9]

Table 1: PIN1 Overexpression in Various Human Cancers

| Cancer Type | Frequency of Overexpression (%) | Correlation with Clinicopathological Features | Reference(s) |

| Breast Cancer | 43-65% | Associated with HER2 status, high grade, and poor prognosis. | [5][8] |

| Prostate Cancer | ~70% | Correlates with higher Gleason score and disease recurrence. | [9][10] |

| Lung Cancer | 45-68% | Linked to lymph node metastasis and poor clinical outcome. | [9][11] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | ~73% | Associated with larger tumor size, lymph node involvement, and shorter survival. | [12] |

| Hepatocellular Carcinoma (HCC) | 50-77% | Correlates with metastasis and recurrence. | [6][11] |

| Oral Squamous Cell Carcinoma | ~58% | Associated with disease progression. | [5][11] |

| Esophageal Cancer | ~67% | Correlates with advanced cancer stage and lymph node metastasis. | [13] |

| Ovarian Cancer | High Incidence | Overexpressed compared to normal ovarian tissue. | [9] |

| Melanoma | High Incidence | Significantly overexpressed compared to normal skin. | [8] |

Note: Percentages are approximate and can vary based on the specific study, patient cohort, and detection method.

PIN1 in Core Oncogenic Signaling Pathways

PIN1 functions as a critical amplifier of oncogenic signals by regulating key proteins in cancer-driving pathways.[14] It can activate oncogenes and inactivate tumor suppressors, thereby promoting malignant transformation.[4][11]

Table 2: Key Oncogenic and Tumor Suppressive Substrates of PIN1

| Substrate | Protein Class | Effect of PIN1 Isomerization | Downstream Consequence in Cancer |

| Cyclin D1 | Oncogene | Stabilization, increased nuclear accumulation.[2][15] | Drives G1/S cell cycle progression.[6] |

| c-Myc | Oncogene | Stabilization, enhanced transcriptional activity.[16] | Promotes proliferation, metabolism, and cell growth. |

| β-catenin | Oncogene | Stabilization, protection from degradation.[1][17] | Activates Wnt signaling, promotes proliferation and EMT. |

| NF-κB | Oncogene | Activation.[11] | Promotes inflammation, survival, and proliferation. |

| NOTCH1 | Oncogene | Stabilization by preventing FBXW7-mediated degradation.[4][16] | Promotes cancer stem cell self-renewal. |

| AP-1 (c-Jun) | Oncogene | Enhanced transcriptional activity.[18] | Upregulates target genes like Cyclin D1. |

| p53 | Tumor Suppressor | Inhibition of wild-type p53's pro-apoptotic function.[1][13] | Evasion of apoptosis. |

| Rb | Tumor Suppressor | Inactivation (promotes hyperphosphorylation).[6] | Promotes cell cycle entry. |

| FBXW7 | Tumor Suppressor | Promotes self-ubiquitination and degradation.[19][20] | Stabilization of oncogenic substrates (e.g., NOTCH1, c-Myc). |

Wnt/β-catenin Signaling

PIN1 is a crucial positive regulator of the Wnt/β-catenin pathway. It binds to phosphorylated β-catenin, stabilizing it and preventing its interaction with the APC degradation complex.[1][17] This leads to the accumulation and nuclear translocation of β-catenin, where it drives the transcription of target genes like CCND1 (Cyclin D1) and MYC.[21]

Caption: PIN1-mediated activation of Wnt/β-catenin signaling.

Ras/MAPK and PI3K/Akt Signaling

Oncogenic signaling from pathways like HER2/Ras and PI3K/Akt leads to the activation of downstream kinases that phosphorylate numerous PIN1 substrates.[11][22] For instance, Ras signaling activates the JNK cascade, which phosphorylates the transcription factor c-Jun. PIN1 then binds to phosphorylated c-Jun, enhancing its transcriptional activity and promoting the expression of genes like Cyclin D1.[18] PIN1 transcription itself can be induced by oncogenes like H-Ras and Her2 via the E2F1 transcription factor, creating a positive feedback loop that amplifies oncogenic output.[21][22]

Caption: PIN1 amplifies the Ras/JNK/AP-1 signaling pathway.

Detailed Experimental Protocols

Studying PIN1 function and expression requires a combination of molecular and cellular biology techniques.

Protocol: Immunohistochemistry (IHC) for PIN1 in Tissue

Objective: To visualize and semi-quantify PIN1 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Submerge slides in a citrate-based buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

-

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approx. 30 minutes).

-

-

Blocking and Staining:

-

Wash slides 3 times with Phosphate-Buffered Saline (PBS).

-

Block endogenous peroxidase activity with 3% Hydrogen Peroxide for 10 minutes.

-

Wash 3 times with PBS.

-

Block non-specific binding with 5% Normal Goat Serum in PBS for 1 hour.

-

Incubate with primary antibody (e.g., rabbit anti-PIN1) diluted in blocking buffer overnight at 4°C.

-

Wash 3 times with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

-

Wash 3 times with PBS.

-

Incubate with Streptavidin-HRP conjugate for 30 minutes.

-

-

Detection and Counterstaining:

-

Wash 3 times with PBS.

-

Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (brown precipitate).

-

Rinse with distilled water to stop the reaction.

-

Counterstain with Hematoxylin for 1-2 minutes.

-

"Blue" the stain in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate slides through graded ethanol (70%, 95%, 100%).

-

Clear in xylene and mount with a permanent mounting medium.

-

-

Analysis:

-

Score staining based on intensity (0=none, 1=weak, 2=moderate, 3=strong) and percentage of positive cells. An immunoscore can be calculated by multiplying intensity and percentage scores.[12]

-

Protocol: In Vitro PPIase Assay

Objective: To measure the catalytic activity of recombinant PIN1 by monitoring the isomerization of a synthetic peptide substrate.

-

Principle: This assay uses a peptide substrate (e.g., Ac-Phe-Phe-pSer-Pro-Phe-pNA) where the pSer-Pro bond is predominantly in the cis conformation. Chymotrypsin can only cleave the peptide bond after Phenylalanine when the preceding pSer-Pro bond is in the trans conformation. PIN1 catalyzes the cis to trans conversion, allowing chymotrypsin to cleave the peptide and release p-nitroaniline (pNA), which can be measured spectrophotometrically at 390 nm.

-

Reagents:

-

Assay Buffer: 35 mM HEPES, pH 7.8.

-

Recombinant human PIN1 protein.

-

Substrate peptide stock solution in DMSO.

-

Chymotrypsin solution in 1 mM HCl.

-

-

Procedure:

-

In a 96-well plate, add assay buffer.

-

Add varying concentrations of a test inhibitor or DMSO (vehicle control).

-

Add a fixed concentration of PIN1 enzyme and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the chymotrypsin and peptide substrate solution.

-

Immediately measure the absorbance at 390 nm every 30 seconds for 15-30 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

Protocol: Western Blotting for PIN1 and Substrates

Objective: To quantify the relative protein levels of PIN1 and its downstream targets (e.g., Cyclin D1) in cancer cell lines following treatment with a PIN1 inhibitor.

-

Cell Lysis:

-

Treat cancer cells with a PIN1 inhibitor or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) for 1 hour.

-

Incubate with primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-β-actin) overnight at 4°C.

-

Wash membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane 3 times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize bands using an imaging system.

-

Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

-

Caption: Workflow for evaluating a potential PIN1 inhibitor.

Conclusion and Therapeutic Implications

The consistent overexpression of PIN1 across a multitude of human cancers and its central role in amplifying oncogenic signaling pathways firmly establish it as a high-value target for cancer therapy.[1][3][17] By acting as a master regulator of both oncogenes and tumor suppressors, PIN1 inhibition offers a unique therapeutic strategy to simultaneously disrupt multiple cancer-driving pathways.[23]

The development of potent and specific small-molecule inhibitors of PIN1 is an active area of research.[23][24] Early inhibitors like juglone lacked specificity, but newer compounds, including all-trans retinoic acid (ATRA) and others developed through structure-based design, have shown promise in preclinical models.[11][15] The therapeutic potential of targeting PIN1 may lie not only in monotherapy but also in combination with existing treatments, such as chemotherapy or targeted agents, to overcome drug resistance mechanisms that are often PIN1-dependent.[22][25] Further research into PIN1 biology and the development of clinical-grade inhibitors are critical next steps in translating the promise of PIN1-targeted therapy into effective treatments for cancer patients.

References

- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]

- 7. Prolyl isomerase Pin1: a catalyst for oncogenesis and a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevalent overexpression of prolyl isomerase Pin1 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 12. Targeting PIN1 exerts potent antitumor activity in pancreatic ductal carcinoma via inhibiting tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The prolyl isomerase Pin1 is overexpressed in human esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | A Guide to PIN1 Function and Mutations Across Cancers [frontiersin.org]

- 16. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]

- 22. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 24. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Effects of PIN1 Inhibition on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "PIN1 inhibitor 5" does not correspond to a standardized or widely recognized compound in scientific literature. This guide synthesizes the established effects of well-characterized PIN1 inhibitors (e.g., KPT-6566, Juglone) on cell cycle progression to provide a comprehensive overview of the topic.

Executive Summary

The peptidyl-prolyl cis-trans isomerase, PIN1, is a critical regulator of cell cycle progression. It acts downstream of phosphorylation signaling cascades, catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This conformational change is a pivotal post-translational modification that alters the function, stability, and localization of numerous proteins essential for cell cycle transitions. Overexpression of PIN1 is a hallmark of many human cancers and correlates with uncontrolled cell proliferation. Consequently, inhibiting PIN1 has emerged as a promising therapeutic strategy to halt aberrant cell division. This document provides a technical overview of the mechanisms by which PIN1 inhibitors disrupt cell cycle progression, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action: PIN1's Role in Cell Cycle Regulation

PIN1 fine-tunes the activity of key cell cycle proteins, ensuring timely entry into and exit from different phases of the cell cycle. Its inhibition leads to significant disruptions, primarily at the G1/S and G2/M transitions.

G1/S Transition Control

PIN1 promotes the transition from the G1 to the S phase through a positive feedback loop involving the Retinoblastoma (Rb) protein and Cyclin D1.[1]

-

Activation of Cyclin D1/CDK4/6: PIN1 enhances the stability and transcriptional activity of Cyclin D1, a key protein for G1 progression.

-

Inactivation of Rb: The active Cyclin D1-CDK4/6 complex hyperphosphorylates the tumor suppressor Rb. Phosphorylated Rb releases the E2F transcription factor.

-

E2F-Mediated Progression: Free E2F activates the transcription of genes required for S-phase entry, including Cyclin E and PIN1 itself, thus creating a feed-forward loop that drives proliferation.